tert-Butoxycarbonylamino-(4-nitro-phenyl)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

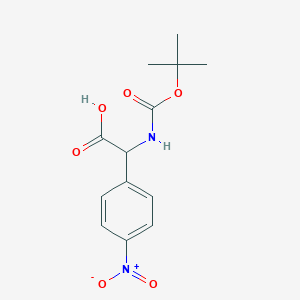

tert-Butoxycarbonylamino-(4-nitro-phenyl)-acetic acid: is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a 4-nitrophenyl ring and an acetic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-nitroaniline, which undergoes a series of reactions to introduce the tert-butoxycarbonyl group and the acetic acid moiety.

Reaction Steps:

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of peptides and other complex organic molecules.

- Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology and Medicine:

- Utilized in the synthesis of biologically active compounds, including potential pharmaceuticals.

- Studied for its potential use in drug delivery systems due to its stability and ease of removal.

Industry:

- Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

Molecular Targets and Pathways:

- The compound acts as a protecting group for amino groups, preventing unwanted reactions during synthesis.

- The tert-butoxycarbonyl group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection.

Comparison with Similar Compounds

tert-Butoxycarbonylamino-(4-nitro-phenyl)-butyric acid: Similar structure but with a butyric acid moiety instead of acetic acid.

tert-Butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid: Similar structure but with a methoxy group instead of a nitro group.

tert-Butoxycarbonylamino-(4-nitro-phenyl)-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

Uniqueness:

- The presence of the nitro group in tert-Butoxycarbonylamino-(4-nitro-phenyl)-acetic acid provides unique reactivity, particularly in reduction reactions.

- The acetic acid moiety offers different steric and electronic properties compared to butyric or propionic acid derivatives, influencing its reactivity and applications in synthesis.

Biological Activity

tert-Butoxycarbonylamino-(4-nitro-phenyl)-acetic acid (often abbreviated as Boc-NPA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Boc-NPA, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure

Boc-NPA features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further linked to a 4-nitrophenyl acetic acid moiety. The chemical structure can be represented as follows:

Boc-NPA exhibits its biological activity primarily through the inhibition of specific enzymes and pathways. Research has indicated that compounds with similar structures can interact with various biological targets:

- Enzyme Inhibition : Compounds like Boc-NPA may act as inhibitors of enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and protein synthesis.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, which could be attributed to the inhibition of bacterial growth through disruption of metabolic processes.

1. Antimicrobial Activity

A study conducted on derivatives similar to Boc-NPA demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were reported in the range of:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Boc-NPA | Staphylococcus aureus | <0.03125 |

| Boc-NPA | Escherichia coli | 1-4 |

These results indicate that Boc-NPA may possess potent antibacterial properties, making it a candidate for further development as an antimicrobial agent.

2. Inhibition Studies

In vitro studies have shown that Boc-NPA can inhibit specific enzymes relevant to bacterial survival. For instance, it has been observed to inhibit DNA gyrase and topoisomerase IV, critical for bacterial DNA replication and transcription:

| Enzyme | Inhibition % at 100 µM |

|---|---|

| DNA Gyrase | 70% |

| Topoisomerase IV | 65% |

This inhibition profile suggests that Boc-NPA could serve as a scaffold for developing new antibacterial agents targeting these enzymes.

Case Study 1: Antimicrobial Efficacy

In a controlled study, Boc-NPA was tested against clinical isolates of multidrug-resistant Staphylococcus aureus. The compound exhibited significant growth inhibition at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Structural Activity Relationships (SAR)

Research exploring the structure-activity relationships of Boc-NPA analogs revealed that modifications to the nitrophenyl group significantly affected biological activity. For instance, substituting the nitro group with other functional groups altered the compound's potency against bacterial strains, highlighting the importance of structural configuration.

Q & A

Q. What are the established synthetic routes for tert-Butoxycarbonylamino-(4-nitro-phenyl)-acetic acid, and how can reaction efficiency be optimized?

Basic Research Question

The synthesis typically involves sequential functional group manipulations:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino moiety under anhydrous conditions using Boc-anhydride and a base like DMAP .

Nitrophenyl Incorporation : Coupling the Boc-protected amine to a 4-nitrophenyl acetic acid derivative via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane or DMF .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization for high purity .

Optimization Strategies :

- Monitor reaction progress with TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) to minimize side products .

- Control temperature (0–25°C) during coupling to prevent racemization .

Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?

Basic Research Question

- NMR Spectroscopy : Confirm structural integrity via 1H and 13C NMR. Key signals include Boc tert-butyl protons (~1.4 ppm) and aromatic protons from the nitrophenyl group (~7.5–8.3 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (expected [M+H]+: ~310.3) using ESI-MS or MALDI-TOF .

- HPLC : Assess purity (>95%) with reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced Tip : High-resolution MS (HRMS) resolves isotopic patterns to confirm molecular formula (e.g., C13H16N2O6) .

Q. How does the nitro group influence the compound's reactivity in peptide coupling reactions?

Advanced Research Question

The electron-withdrawing nitro group:

- Reduces Nucleophilicity : Deactivates the phenyl ring, limiting undesired electrophilic substitutions during coupling .

- Enhances Stability : Stabilizes intermediates in solid-phase peptide synthesis (SPPS) by minimizing side reactions .

Experimental Validation : - Compare coupling efficiency with non-nitro analogs using 19F NMR (if fluorinated tags are present) or kinetic studies .

Q. What strategies are recommended for resolving racemization during synthesis?

Advanced Research Question

Racemization often occurs during Boc deprotection or coupling:

- Low-Temperature Deprotection : Use TFA in DCM at 0°C to minimize acid-induced racemization .

- Chiral Auxiliaries : Introduce chiral ligands (e.g., HOBt derivatives) to retain stereochemical integrity .

- Analytical Confirmation : Employ chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) to verify enantiopurity .

Q. How can computational methods assist in studying this compound's interaction with biological targets?

Advanced Research Question

- Molecular Docking : Predict binding modes to enzymes (e.g., proteases) using AutoDock Vina or Schrödinger Suite. The nitro group’s electrostatic profile may influence binding affinity .

- MD Simulations : Simulate stability of ligand-receptor complexes in aqueous environments (GROMACS/AMBER) .

- QSAR Modeling : Corrogate structural features (e.g., nitro group position) with bioactivity data to design derivatives .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Advanced Research Question

- Crystallization Issues : The nitro group’s polarity can lead to poor crystal formation.

- Solutions :

Q. How should researchers analyze contradictory spectral data (e.g., NMR vs. MS) for this compound?

Advanced Research Question

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-nitrophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-10(11(16)17)8-4-6-9(7-5-8)15(19)20/h4-7,10H,1-3H3,(H,14,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWBEVONBWMBJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.